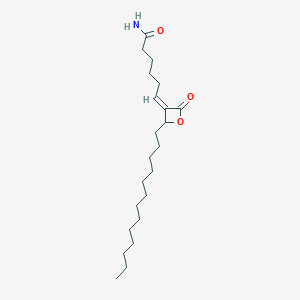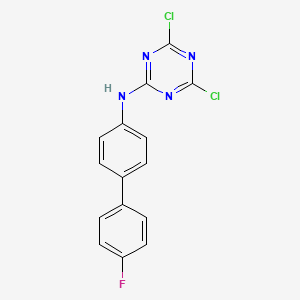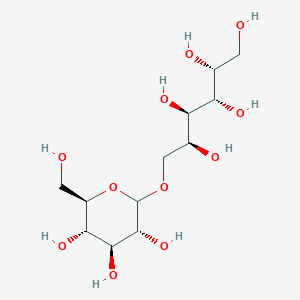
KSCM-11
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
KSCM-11, also known as 6-Methoxy-3-methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamide, is a compound that acts as a ligand for sigma receptors. Sigma receptors are involved in various cellular processes, including modulation of ion channels, neurotransmitter release, and cell survival. This compound has shown potential in scientific research due to its ability to bind to sigma receptors with high affinity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of KSCM-11 involves several steps. The starting material is typically a benzofuran derivative, which undergoes a series of chemical reactions to introduce the necessary functional groups. The key steps include:
Methoxylation: Introduction of a methoxy group at the 6th position of the benzofuran ring.
Methylation: Addition of a methyl group at the 3rd position.
Amidation: Formation of the carboxamide group by reacting the benzofuran derivative with an appropriate amine, such as N-phenyl-N-(3-(piperidin-1-yl)propyl)amine.
The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
KSCM-11 undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 6-hydroxy-3-methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamide.
Reduction: Formation of 6-methoxy-3-methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-amine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学研究应用
KSCM-11 has a wide range of applications in scientific research:
Chemistry: Used as a ligand in studies involving sigma receptors to understand their role in various chemical processes.
Biology: Investigated for its effects on cellular processes such as ion channel modulation and neurotransmitter release.
Medicine: Potential therapeutic applications in neurodegenerative diseases, cancer, and psychiatric disorders due to its interaction with sigma receptors.
Industry: Utilized in the development of new drugs and chemical probes for sigma receptor-related research.
作用机制
KSCM-11 exerts its effects by binding to sigma receptors, particularly sigma-1 and sigma-2 receptors. These receptors are involved in various cellular signaling pathways. Upon binding, this compound modulates the activity of ion channels, influences neurotransmitter release, and affects cell survival mechanisms. The exact molecular targets and pathways include modulation of calcium signaling, interaction with voltage-dependent anion channels, and influence on mitochondrial function.
相似化合物的比较
Similar Compounds
KSCM-1: Another sigma receptor ligand with a similar structure but different functional groups.
KSCM-5: A related compound with variations in the methoxy and methyl groups.
Uniqueness
KSCM-11 is unique due to its specific binding affinity for both sigma-1 and sigma-2 receptors. This dual affinity allows it to modulate a broader range of cellular processes compared to compounds that selectively bind to only one type of sigma receptor. Additionally, the presence of the methoxy group at the 6th position and the piperidin-1-yl propyl group contribute to its distinct chemical properties and biological activities.
属性
CAS 编号 |
1415247-16-3 |
|---|---|
分子式 |
C25H30N2O3 |
分子量 |
406.5 g/mol |
IUPAC 名称 |
6-methoxy-3-methyl-N-phenyl-N-(3-piperidin-1-ylpropyl)-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C25H30N2O3/c1-19-22-13-12-21(29-2)18-23(22)30-24(19)25(28)27(20-10-5-3-6-11-20)17-9-16-26-14-7-4-8-15-26/h3,5-6,10-13,18H,4,7-9,14-17H2,1-2H3 |
InChI 键 |
UGKUXKJKFRZEQP-UHFFFAOYSA-N |
SMILES |
O=C(C1=C(C)C2=CC=C(OC)C=C2O1)N(C3=CC=CC=C3)CCCN4CCCCC4 |
规范 SMILES |
CC1=C(OC2=C1C=CC(=C2)OC)C(=O)N(CCCN3CCCCC3)C4=CC=CC=C4 |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
KSCM-11; KSCM 11; KSCM11; |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


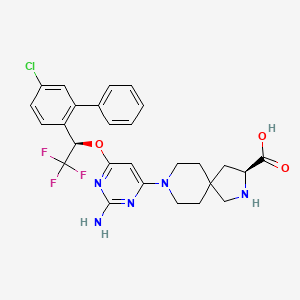
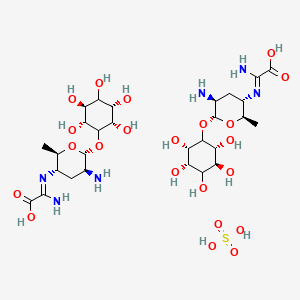
![3-chloro-4-({(2R)-4-[4-fluoro-2-(trifluoromethyl)phenyl]-2-methylpiperazin-1-yl}sulfonyl)benzamide](/img/structure/B608307.png)
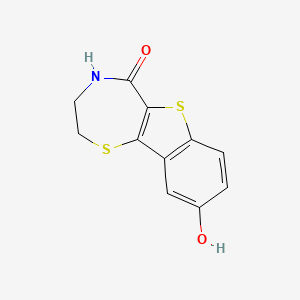
![methyl 2-hydroxy-3-[N-[1-(2-morpholin-4-ylacetyl)-2,3-dihydroindol-5-yl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate](/img/structure/B608310.png)
![methyl 2-hydroxy-3-[N-[1-(2-morpholin-4-ylacetyl)-2,3-dihydroindol-5-yl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate;hydrochloride](/img/structure/B608311.png)
